2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Overview
Description
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, or 2-CPE, is an organic compound with a wide range of potential applications in the field of scientific research. It has been used in various studies to investigate the effects of certain compounds on the biochemical and physiological processes of living organisms.
Scientific Research Applications
Biotransformation and Chiral Synthesis
Enantioselective Synthesis : A study by Miao et al. (2019) demonstrated the use of a bacterial strain, Acinetobacter sp., for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone into a chiral intermediate of the antifungal agent Miconazole. This process achieved high enantioselectivity and yield, illustrating the compound's potential in synthesizing chiral pharmaceutical intermediates (Miao et al., 2019).
Development of Enzymatic Processes : Another study by Wei et al. (2019) focused on the enzymatic process for synthesizing a chiral intermediate crucial for luliconazole production. They used a recombinant Escherichia coli strain expressing a ketoreductase mutant for this purpose, highlighting the compound's role in developing biocatalytic methods (Wei et al., 2019).
Heterocyclic Synthesis and Molecular Studies
Heterocyclic Synthesis : Moskvina et al. (2015) explored the condensation of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone leading to the formation of various heterocycles. This demonstrates the compound's utility in synthesizing complex organic structures (Moskvina et al., 2015).
Crystal Structure Analysis : The crystal structure of derivatives of this compound has been analyzed, as in the study by Zheng et al. (2014), providing insights into molecular configurations and interactions (Zheng et al., 2014).
Synthesis of Pharmaceutical Intermediates
Antifungal Activity : Research by Ruan et al. (2011) synthesized novel derivatives of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one from 2-chloro-1-(2,4-dichlorophenyl) ethanone, showing significant antifungal activities. This illustrates the compound's role in developing new antifungal agents (Ruan et al., 2011).
Analysis in Water Samples : Li et al. (2010) developed a novel technique for the preconcentration and determination of degradation products of dicofol in water samples, where the compound plays a role in environmental analytical chemistry (Li et al., 2010).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-10-3-1-9(2-4-10)7-14(18)12-6-5-11(16)8-13(12)17/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXUWZVNQWBASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621179 | |
Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone | |
CAS RN |
94171-11-6 | |
Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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